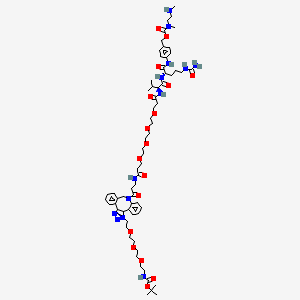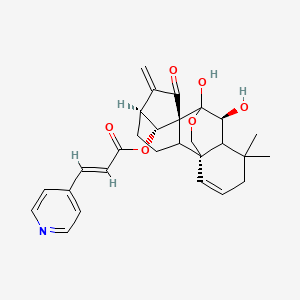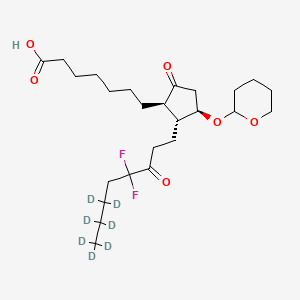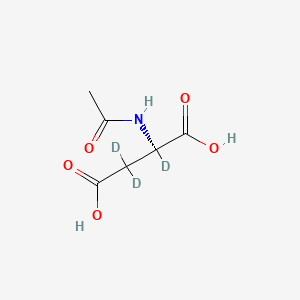
Cerebroside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerebroside D is a glycoceramide compound, a type of glycosphingolipid, which is an essential component of cell membranes, particularly in the nervous system. Glycosphingolipids are amphiphilic molecules composed of a ceramide backbone and one or more sugar residues. This compound is known for its role in maintaining cell structure and facilitating signal transduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cerebrosides, including Cerebroside D, typically begins with ceramide, a fundamental sphingolipid composed of sphingosine and a fatty acid. The process involves the addition of a single sugar moiety to ceramide, forming cerebrosides. This glycosylation reaction is catalyzed by glycosyltransferases, which transfer the sugar moiety from a sugar-nucleotide donor (such as uridine 5-diphosphate-galactose or uridine 5-diphosphate-glucose) to the ceramide unit .
Industrial Production Methods: Industrial production of cerebrosides involves the extraction and purification of these compounds from biological sources, such as animal tissues. Chromatographic methods, including thin-layer chromatography and high-performance liquid chromatography, are commonly used for the separation and quantification of cerebrosides in complex biological samples .
Chemical Reactions Analysis
Types of Reactions: Cerebroside D undergoes various chemical reactions, including:
Oxidation: Cerebrosides can be oxidized to form sulfatides, which are sulfated derivatives of cerebrosides.
Common Reagents and Conditions:
Oxidation: Reagents such as sulfur trioxide-pyridine complex are used for the oxidation of cerebrosides to sulfatides.
Hydrolysis: Enzymatic hydrolysis is typically carried out using specific cerebrosidases under physiological conditions.
Major Products Formed:
Oxidation: Sulfatides
Hydrolysis: Ceramide and a sugar residue (glucose or galactose)
Scientific Research Applications
Mechanism of Action
Cerebroside D exerts its effects through multiple molecular targets and pathways:
Immune Modulation: this compound inhibits the proliferation of activated T cells and induces apoptosis through the cleavage of caspase-3, caspase-9, caspase-12, and poly (ADP-ribose) polymerase (PARP).
Anti-inflammatory Effects: By reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-1 beta, and increasing the levels of anti-inflammatory cytokine interleukin-10, this compound helps in mitigating inflammation.
Comparison with Similar Compounds
Cerebroside D is part of the broader family of cerebrosides, which includes:
Glucocerebrosides: These are found in various tissues, including the brain, and are involved in maintaining cell membrane integrity and signal transduction.
Galactocerebrosides: Predominantly found in the myelin sheath of neurons, they play a vital role in neurodevelopment and function.
Uniqueness of this compound:
Properties
Molecular Formula |
C43H81NO9 |
|---|---|
Molecular Weight |
756.1 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide |
InChI |
InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 |
InChI Key |
RIZIAUKTHDLMQX-NSWGQNMASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)







![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)

